(1R)-1-(2,4-dimethoxyphenyl)ethan-1-ol

Overview

Description

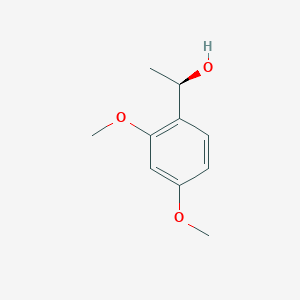

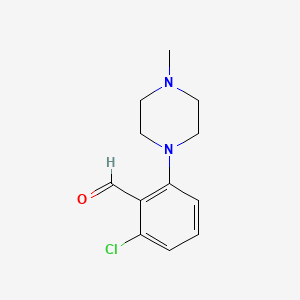

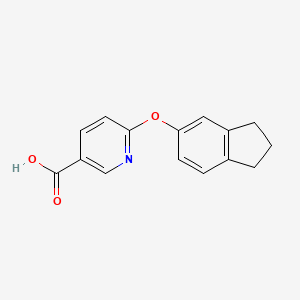

“(1R)-1-(2,4-dimethoxyphenyl)ethan-1-ol” is a chemical compound with the molecular formula C10H14O3 . It has a molecular weight of 182.22 g/mol . This compound is used for research purposes .

Molecular Structure Analysis

The molecular structure of “(1R)-1-(2,4-dimethoxyphenyl)ethan-1-ol” consists of 10 carbon atoms, 14 hydrogen atoms, and 3 oxygen atoms . The structure includes a phenyl ring substituted with two methoxy groups and an ethan-1-ol group .

Scientific Research Applications

Lignin Model Compound Analysis

Research on dimeric non-phenolic β-O-4-type lignin model compounds, which share a structural resemblance to (1R)-1-(2,4-dimethoxyphenyl)ethan-1-ol, has elucidated mechanisms of acidolysis in aqueous dioxane containing acid, highlighting significant routes for benzyl-cation-type intermediates derived from these compounds. This provides insights into the potential chemical behavior and applications of (1R)-1-(2,4-dimethoxyphenyl)ethan-1-ol in lignin degradation or modification processes (T. Yokoyama, 2015).

Environmental Persistence and Toxicity of Brominated Compounds

A critical review summarizing the occurrence, environmental fate, and toxicity of novel brominated flame retardants (NBFRs) in various matrices such as indoor air, dust, and consumer goods, underscores the importance of understanding the environmental impact and potential health risks associated with structurally complex compounds including those similar to (1R)-1-(2,4-dimethoxyphenyl)ethan-1-ol. This research emphasizes the need for continued study on the occurrence and effects of these compounds in the environment (E. A. Zuiderveen et al., 2020).

Quantum NMR Analysis in Natural Products

Quantitative 1H NMR (qHNMR) has emerged as a principal analytical method for the identification and quantification of metabolites in complex biological matrices, including natural products. Research in this area could provide a methodological framework for analyzing (1R)-1-(2,4-dimethoxyphenyl)ethan-1-ol and related compounds within complex mixtures, enhancing our understanding of their roles and concentrations in natural products (G. Pauli et al., 2005).

Bioremediation of Contaminated Soils

Studies on bioremediation strategies for DDT-contaminated soils provide valuable insights into methodologies that could potentially be applied to soils contaminated with structurally related compounds, including (1R)-1-(2,4-dimethoxyphenyl)ethan-1-ol. The research focuses on microbial degradation processes that could offer environmentally friendly and cost-effective solutions for reducing soil contamination levels (J. Foght et al., 2001).

Toxicology of Brominated Flame Retardants

Investigations into the environmental pollution and toxicological effects of brominated flame retardants (BFRs) reveal the persistence, bioaccumulation, and potential adverse health effects of these compounds. Given the structural similarity of certain BFRs to (1R)-1-(2,4-dimethoxyphenyl)ethan-1-ol, such research underscores the importance of evaluating the environmental and health impacts of this compound and related substances (Huang Zhu-yin, 2014).

Safety and Hazards

Future Directions

properties

IUPAC Name |

(1R)-1-(2,4-dimethoxyphenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O3/c1-7(11)9-5-4-8(12-2)6-10(9)13-3/h4-7,11H,1-3H3/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUANRSQPKRJMNZ-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=C(C=C1)OC)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=C(C=C(C=C1)OC)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R)-1-(2,4-dimethoxyphenyl)ethan-1-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3-Fluorophenyl)amino]acetonitrile](/img/structure/B1451719.png)

![3-[(4-Methoxyphenyl)methoxy]propanenitrile](/img/structure/B1451722.png)

![tert-butyl N-[2-(hydroxymethyl)-1-benzofuran-5-yl]carbamate](/img/structure/B1451734.png)

![4-[(2-Chlorophenyl)methoxy]-3,5-dimethylbenzaldehyde](/img/structure/B1451739.png)